4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester
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Overview
Description
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C13H17BClFO2 and a molecular weight of 270.54 g/mol . This compound is used in various scientific experiments and is known for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester, also known as 2-(4-Chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic ester . The protodeboronation of pinacol boronic esters is a radical approach . This interaction results in the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action also allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Action Environment
Environmental factors such as air and moisture can influence the compound’s action, efficacy, and stability . On the other hand, pinacol boronic esters, like the compound , are usually bench stable, easy to purify, and often even commercially available .
Biochemical Analysis
Biochemical Properties
The 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, being transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The stability of this compound is a key factor in its use in laboratory settings. The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .
Metabolic Pathways
Boronic esters are known to participate in various reactions, including Suzuki–Miyaura coupling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. The compound’s role in Suzuki–Miyaura coupling suggests that it may interact with palladium complexes .
Subcellular Localization
Given its role in Suzuki–Miyaura coupling, it may be found in areas of the cell where such reactions take place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-fluoro-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with careful control of temperature, pressure, and purity to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
4-Chloro-3-fluoro-2-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Similar compounds include:
3-Chloro-4-fluorophenylboronic acid: Similar structure but lacks the methyl group, which can affect its reactivity in coupling reactions.
Phenylboronic acid pinacol ester: Lacks the chloro and fluoro substituents, making it less reactive in certain coupling reactions.
These comparisons highlight the importance of the specific substituents in this compound, which contribute to its unique properties and applications in scientific research.
Properties
IUPAC Name |
2-(4-chloro-3-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQJXNOFOWBSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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